molecular formula C₁₈H₁₄ClF₄N₃O B560607 11beta-HSD1-IN-1 CAS No. 1203956-47-1

11beta-HSD1-IN-1

Cat. No. B560607
CAS RN: 1203956-47-1
M. Wt: 399.77
InChI Key: RLMHTTIIAURQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11β-HSD1-IN-1 is an inhibitor of 11β-hydroxydehydrogenase 1 (11β-HSD1), with an IC50 of 52 nM, and used for the treatment of pain.

Scientific Research Applications

1. Role in Glucocorticoid Regulation

11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) plays a crucial role in the regulation of glucocorticoid action by interconverting inactive cortisone and active cortisol. This enzyme is predominantly functioning as a reductase, generating active glucocorticoid at a pre-receptor level, thus enhancing glucocorticoid receptor activation. This process is significant in various physiological and pathological contexts in a tissue-specific manner (Tomlinson et al., 2004).

2. Implications in Metabolic Syndrome and Inflammation

11beta-HSD1 is implicated in the hypothalamus-pituitary-adrenal (HPA) axis, metabolic syndrome, and the inflammatory response. It increases glucocorticoid action through its unique ability to convert inactive glucocorticoids to their active forms. Studies have shown that abnormalities in 11beta-HSD1 action result in hyperandrogenism and other HPA axis responses. It also plays a significant role in the metabolic syndrome and modulates various aspects of the immune response (Cooper & Stewart, 2009).

3. Potential for Therapeutic Inhibition

The therapeutic inhibition of 11beta-HSD1 reductase activity is considered a promising prospect for treating conditions such as obesity, metabolic syndrome, glaucoma, and osteoporosis. Inhibitors targeting 11beta-HSD1 have shown efficacy in various experimental studies, suggesting the potential for developing treatments for these conditions (Tomlinson et al., 2004).

4. Role in Tissue-Specific Corticosteroid Reactions

11beta-HSD1 plays a critical role in tissue-specific corticosteroid reactions, which is key in the development of metabolic syndrome. Genetic variations in the 11beta-HSD1 gene have been studied for correlations with metabolic syndrome, although significant associations have not been consistently found (Miyamoto et al., 2009).

5. Species-Specific Variability and Implications for Drug Development

Comparative studies across species have revealed significant differences in the catalytic activities and inhibitor effects of 11beta-HSD1, emphasizing the need to consider species-specific variability in drug development. This understanding is crucial for choosing the appropriate animal models for safety and efficacy studies of potential drug candidates (Arampatzis et al., 2005).

properties

CAS RN

1203956-47-1

Molecular Formula

C₁₈H₁₄ClF₄N₃O

Molecular Weight

399.77

IUPAC Name

3-(2-chloro-4-fluorophenyl)-4-methyl-5-[2-(2,4,6-trifluorophenoxy)propan-2-yl]-1,2,4-triazole

InChI

InChI=1S/C18H14ClF4N3O/c1-18(2,27-15-13(22)7-10(21)8-14(15)23)17-25-24-16(26(17)3)11-5-4-9(20)6-12(11)19/h4-8H,1-3H3

InChI Key

RLMHTTIIAURQCM-UHFFFAOYSA-N

SMILES

CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)F)Cl)OC3=C(C=C(C=C3F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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